4-hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbohydrazide

Antibacterial MRSA Structure-Activity Relationship

4-Hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbohydrazide is a fluorinated heterocyclic building block that combines a 4-hydroxypyrazole core with an ortho-trifluoromethylphenyl substituent at N1 and a reactive carbohydrazide group at C3. This scaffold integrates three pharmacophoric elements—a hydrogen-bond-donating hydroxyl, a lipophilic trifluoromethyl group, and a hydrazide handle for further derivatization—within a single molecule (MW 286.21, formula C₁₁H₉F₃N₄O₂).

Molecular Formula C11H9F3N4O2
Molecular Weight 286.214
CAS No. 957014-21-0
Cat. No. B2887868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbohydrazide
CAS957014-21-0
Molecular FormulaC11H9F3N4O2
Molecular Weight286.214
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(F)(F)F)N2C=C(C(=N2)C(=O)NN)O
InChIInChI=1S/C11H9F3N4O2/c12-11(13,14)6-3-1-2-4-7(6)18-5-8(19)9(17-18)10(20)16-15/h1-5,19H,15H2,(H,16,20)
InChIKeyIVMVFQXFYMNZII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbohydrazide (CAS 957014-21-0) – Fluorinated Pyrazole Building Block for Medicinal Chemistry and Agrochemical Procurement


4-Hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbohydrazide is a fluorinated heterocyclic building block that combines a 4-hydroxypyrazole core with an ortho-trifluoromethylphenyl substituent at N1 and a reactive carbohydrazide group at C3 [1]. This scaffold integrates three pharmacophoric elements—a hydrogen-bond-donating hydroxyl, a lipophilic trifluoromethyl group, and a hydrazide handle for further derivatization—within a single molecule (MW 286.21, formula C₁₁H₉F₃N₄O₂) . The compound is supplied primarily for research use (≥95% purity) by vendors including Enamine, Santa Cruz Biotechnology, ChemScene, and CymitQuimica .

Why Simple Pyrazole-3-carbohydrazide Analogs Cannot Replace 957014-21-0 in Hit-to-Lead or SAR Campaigns


Trifluoromethyl-phenyl pyrazole carbohydrazides are not functionally interchangeable scaffolds because the ortho-CF₃ substitution pattern profoundly influences both antibacterial and antitumor potency. In a systematic antimicrobial SAR study of N-(trifluoromethyl)phenyl pyrazole derivatives, CF₃ placement dramatically altered activity against MRSA strains: the ortho-CF₃ isomer (compound 13) achieved MIC values of 3.12–12.5 μg/mL across five S. aureus strains, whereas the para-CF₃ isomer (compound 17) and meta-CF₃ isomer (compound 8) showed weaker or variable potency, and substitution with electron-releasing groups or carboxylic acid abolished activity (MIC >50 μg/mL) [1]. Similarly, in the 4-hydroxypyrazole series, the presence of the 4-OH group enables distinct antitumor GI₅₀-level activity and antioxidant potential that is absent in non-hydroxylated analogs, as demonstrated across NCI 60-cell-line screening panels [2]. Simply substituting a 4-chlorophenyl or unsubstituted phenyl analog for the ortho-CF₃-phenyl derivative alters both target engagement and selectivity, making compound-specific procurement essential for SAR continuity.

Quantitative Differentiation Evidence for 4-Hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbohydrazide vs. Structural Analogs


Ortho-CF₃-Phenyl Substitution Grants Superior Anti-MRSA Potency vs. para-CF₃, meta-CF₃, and Non-Fluorinated Analogs – MIC Comparison Across Five S. aureus Strains

In a direct head-to-head SAR study of 30 N-(trifluoromethyl)phenyl pyrazole derivatives [1], the ortho-CF₃-substituted compound 13 (the closest published structural relative to the target carbohydrazide scaffold) demonstrated a MIC range of 3.12–12.5 μg/mL across five S. aureus strains (ATCC 25923, ATCC 33591, ATCC 33592, BAA-2312, ATCC 700699), including three MRSA strains. In contrast, the para-CF₃ positional isomer (compound 17) showed MIC values ranging from 6.25 to 25 μg/mL, representing a 2- to 4-fold reduction in potency. Non-fluorinated or protic-substituted analogs (compounds 14, 15) were completely inactive (MIC >50 μg/mL across all strains) [1]. The vancomycin control exhibited MIC values of 0.5–2 μg/mL in the same panel [1]. This ortho-CF₃ effect is attributed to enhanced hydrophobic interactions and optimal steric fit within the bacterial target binding pocket.

Antibacterial MRSA Structure-Activity Relationship

4-Hydroxy Group Enables Broad-Spectrum Antitumor GI₅₀ Activity Absent in Non-Hydroxylated Pyrazole-3-carbohydrazide Analogs

In a class-level review of pyrazole carbohydrazide derivatives [1], 4-hydroxypyrazole compounds 12 and 13 (R₁ = 4-chlorophenyl, R₂ = H; containing the 4-OH-pyrazole-3-carbohydrazide core shared by the target compound) exhibited broad-spectrum antitumor potential at both GI₅₀ and TGI levels in NCI 60-cell-line screening, with mild cytotoxicity toward normal cells [1]. By contrast, the non-hydroxylated 1-H-pyrazole-3-carbohydrazide derivatives (compound 11, R₁ = phenyl) and 1-H-pyrazole-5-carbohydrazide series (compounds 15 and 16) showed only selective or weak activity [1]. The 4-OH group is understood to participate in critical hydrogen-bonding interactions with target proteins and contributes intrinsic antioxidant capacity, as confirmed in independent DPPH and FRAP assays on 4-hydroxy pyrazole-carbohydrazide hybrids [2]. This dual anticancer/antioxidant profile is structurally dependent on the 4-OH substituent and absent in 4-H, 4-chloro, or 4-methyl congeners.

Anticancer GI50 NCI-60 Screening

Ortho-Trifluoromethylphenyl + 4-OH Combination Enhances Lipophilicity and Predicted Membrane Permeability vs. Mono-Substituted Analogs

Fluorinated pyrazole derivatives have consistently demonstrated that N-trifluoromethylphenyl substitution increases lipophilicity by approximately 1–2 logP units compared to non-fluorinated phenyl analogs, and that N-trifluoromethyl azoles exhibit higher Caco-2 permeability and metabolic stability than N-methyl analogs [1]. The additional 4-OH group in the target compound further modulates physicochemical properties: the closely related potassium 4-hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate (CAS 1007190-47-7) is described as having enhanced cell membrane penetration attributable to the trifluoromethyl group together with hydrogen-bonding capacity from the hydroxyl group . By contrast, 1-phenyl-4-hydroxy-1H-pyrazole-3-carbohydrazide (CAS 956781-13-8, lacking CF₃) and 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbohydrazide (CAS 1001519-40-9, lacking 4-OH and ortho-phenyl) each possess only a subset of these features, resulting in lower predicted logP and reduced passive permeability . This orthogonal combination of CF₃-driven lipophilicity and OH-driven hydrogen bonding cannot be replicated by either mono-functionalized analog alone.

Lipophilicity Membrane Permeability Drug-likeness

Carbohydrazide Group at C3 Provides a Reactive Handle for Hydrazone Library Synthesis vs. Carboxylic Acid or Ester Analogs

The carbohydrazide (–CONHNH₂) group at the C3 position enables direct condensation with aromatic aldehydes to generate N′-arylidene hydrazone libraries, a transformation that is not available to the corresponding carboxylic acid or ester analogs [1]. In the trifluoromethyl-containing carbohydrazide series, such hydrazone formation proceeds in 52–97% yield under mild conditions (ethanol, reflux) [2]. The analogous carboxylic acid, 4-hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid (CAS not specified; Enamine EN300-09169), requires activation (e.g., acid chloride formation) before amide/ester coupling, adding synthetic steps and reducing overall library throughput . For medicinal chemistry groups synthesizing focused hydrazone libraries, the carbohydrazide form eliminates one synthetic step and avoids the use of coupling reagents, providing a direct path to diverse Schiff-base derivatives.

Combinatorial Chemistry Hydrazone Derivatization

Recommended Research and Procurement Scenarios for 4-Hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbohydrazide


Anti-MRSA Hit Identification and Biofilm Eradication Screening

The compound's ortho-CF₃-phenyl scaffold aligns with the most potent antibacterial chemotype identified in a 30-compound SAR series where CF₃-substituted derivatives achieved MIC values of 3.12–12.5 μg/mL against multiple MRSA strains and demonstrated biofilm eradication capacity (MBEC = 6.25 μg/mL for related potent compound 25), outperforming vancomycin in biofilm assays (MBEC >50 μg/mL for vancomycin) [1]. Directly use the purchased carbohydrazide to generate N′-arylidene hydrazone libraries and screen against antibiotic-resistant Gram-positive panels (S. aureus, E. faecalis, E. faecium), with the biofilm eradication endpoint as a key differentiator.

Dual Anticancer-Antioxidant Lead Generation via Hydrazone Derivatization

The 4-hydroxypyrazole core confers broad-spectrum antitumor activity at GI₅₀ levels in the NCI-60 panel, a phenotype absent in non-4-OH analogs, while also providing intrinsic radical-scavenging antioxidant activity as demonstrated in DPPH and FRAP assays for structurally related 4-hydroxy pyrazole-carbohydrazides [1][2]. Condense the carbohydrazide with substituted benzaldehydes to generate a focused library, and triage compounds using parallel MTT cytotoxicity (cancer vs. normal cell lines) and DPPH/FRAP antioxidant screens to identify dual-mechanism leads.

Trifluoromethyl-Pyrazole Fragment Library Construction for FBDD

The ortho-CF₃-phenyl-4-hydroxy-pyrazole scaffold provides a unique three-dimensional fragment with a predicted logP of ~2–3, balanced by a topological polar surface area contributed by the 4-OH and carbohydrazide groups, consistent with fragment-based drug discovery (FBDD) Rule-of-Three guidelines [1]. The carbohydrazide handle allows direct ligation to aldehyde-functionalized fragments or solid supports without additional activation steps, making this compound a versatile entry point for fragment elaboration and target-guided synthesis campaigns [2]. Procurement of the pre-functionalized carbohydrazide eliminates the need for in-house oxidation/activation of the carboxylic acid precursor.

Agrochemical Intermediate for Fluorinated Pyrazole Pesticide Discovery

1-Arylpyrazole derivatives with trifluoromethyl substitution are established scaffolds in agrochemical discovery (e.g., fipronil class insecticides), where the CF₃ group enhances environmental persistence and target-site binding [1]. The simultaneous presence of a 4-OH group and a C3-carbohydrazide provides two orthogonal derivatization vectors—O-alkylation/etherification at the 4-position and hydrazone formation at C3—enabling systematic exploration of substituent effects on insecticidal or fungicidal activity. The ortho-CF₃-phenyl isomer is specifically preferred based on SAR from related antimicrobial pyrazole series [2], and substituting a para-CF₃ or non-fluorinated analog may reduce target potency.

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